molecular formula C12H11N3O3 B11864482 6-(4-Morpholinyl)-5,8-quinoxalinedione CAS No. 14334-10-2

6-(4-Morpholinyl)-5,8-quinoxalinedione

Cat. No.: B11864482
CAS No.: 14334-10-2
M. Wt: 245.23 g/mol
InChI Key: NMYMNACGCDPVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Morpholinyl)-5,8-quinoxalinedione is a heterocyclic compound that features both morpholine and quinoxalinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Morpholinyl)-5,8-quinoxalinedione typically involves the reaction of 5,8-quinoxalinedione with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 50-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Morpholinyl)-5,8-quinoxalinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxalinedione derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

6-(4-Morpholinyl)-5,8-quinoxalinedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Morpholinyl)-5,8-quinoxalinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Morpholinyl)-5,8-quinoxalinedione stands out due to its unique combination of morpholine and quinoxalinedione moieties, which confer distinct chemical and biological properties

Properties

CAS No.

14334-10-2

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

6-morpholin-4-ylquinoxaline-5,8-dione

InChI

InChI=1S/C12H11N3O3/c16-9-7-8(15-3-5-18-6-4-15)12(17)11-10(9)13-1-2-14-11/h1-2,7H,3-6H2

InChI Key

NMYMNACGCDPVIY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=NC=CN=C3C2=O

Origin of Product

United States

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